molecular formula C30H25NP2 B1602218 2-[Bis(diphenylphosphino)methyl]pyridine CAS No. 60398-55-2

2-[Bis(diphenylphosphino)methyl]pyridine

Cat. No.: B1602218
CAS No.: 60398-55-2
M. Wt: 461.5 g/mol
InChI Key: DBOQTXVSGUZHCU-UHFFFAOYSA-N
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Description

2-[Bis(diphenylphosphino)methyl]pyridine is a useful research compound. Its molecular formula is C30H25NP2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
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Biological Activity

2-[Bis(diphenylphosphino)methyl]pyridine, commonly referred to as L3, is a bidentate ligand that has garnered attention in various fields of chemistry due to its unique structural properties and potential biological activities. This compound is particularly notable for its applications in coordination chemistry and catalysis, as well as its emerging role in biological systems.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with two diphenylphosphino groups. This configuration allows for significant interactions with metal ions, enhancing its utility in forming metal complexes. The ligand's ability to coordinate with transition metals has implications not only for catalysis but also for biological activity.

Table 1: Structural Characteristics of L3

PropertyValue
Molecular FormulaC21H22N2P2
Molecular Weight366.39 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus, including L3, exhibit notable antimicrobial activities. A study highlighted the effectiveness of pyridine derivatives against various bacterial strains, including both Gram-positive and Gram-negative species. In particular, derivatives similar to L3 have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral Activity

In the context of antiviral research, pyridine derivatives have shown promise against viruses such as SARS-CoV-2. The unique structure of L3 may facilitate interactions with viral proteins, potentially inhibiting viral replication. The presence of phosphine groups enhances the ligand's ability to engage in complexation with metal ions that could be critical in developing antiviral therapies .

Case Study: Coordination Complexes

Recent studies have explored the synthesis of metal complexes using L3 as a ligand. For instance, copper iodide complexes formed with L3 exhibited photoluminescent properties and demonstrated potential biological applications due to their stability and reactivity . The biological implications of these complexes are significant, especially regarding their use in drug development.

Table 2: Biological Activity Summary of L3 Derivatives

Activity TypeTarget Organisms/VirusesMIC (μg/mL)Reference
AntibacterialS. aureus, E. coli6.25 - 12.5
AntiviralSARS-CoV-2Not specified
PhotoluminescentCopper complexesN/A

The biological activity of L3 can be attributed to its ability to form stable complexes with metal ions, which can alter the biological pathways within microbial cells or viruses. For example, coordination with metals may disrupt essential enzymatic functions or interfere with cellular processes critical for survival and replication.

Molecular Docking Studies

Molecular docking studies suggest that L3 may interact with specific proteins involved in microbial resistance mechanisms or viral entry processes. Such interactions can lead to enhanced therapeutic efficacy by targeting multiple pathways simultaneously .

Q & A

Basic Questions

Q. What is the primary role of 2-[bis(diphenylphosphino)methyl]pyridine in coordination chemistry, and how does its structure influence ligand behavior?

  • Answer : The compound acts as a tridentate ligand, coordinating via the pyridine nitrogen and two phosphorus atoms from diphenylphosphine groups. This structure enables strong metal-ligand bonding, stabilizing transition metals (e.g., Fe, Cu) in catalytic cycles. Its rigidity and electron-donating properties enhance catalytic activity in reactions like atom transfer radical polymerization (ATRP) .
  • Methodological Insight : To confirm coordination geometry, use X-ray crystallography or spectroscopic techniques (e.g., UV-Vis, EPR). For catalytic applications, optimize metal-to-ligand ratios (e.g., 1:1 or 1:2) based on reaction kinetics .

Q. What synthetic routes are available for preparing this compound, and how is purity ensured?

  • Answer : Common methods involve:

  • Ligand substitution : Reacting 2-(chloromethyl)pyridine with diphenylphosphine in the presence of a base (e.g., NaOH).
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/hexane) or recrystallization from ethanol .
    • Characterization : Confirm purity (>98%) via 1H^1 \text{H}, 31P^{31} \text{P} NMR, and elemental analysis. Monitor for byproducts like unreacted phosphine using GC-MS .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) affect the catalytic efficiency of iron complexes with this compound in ATRP?

  • Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and ligand-metal interaction, while elevated temperatures (60–80°C) accelerate initiation. Key parameters:

ParameterOptimal RangeImpact on ATRP Efficiency
SolventDMFHigher kpk_p (propagation rate)
Temperature70°CReduced polydispersity (Đ < 1.3)
[Fe]:[Ligand]1:1.2Balanced activity/control
  • Data Source : Xue et al. (2008) demonstrated Fe(II) complexes with this ligand achieve >90% monomer conversion in styrene polymerization .

Q. How to resolve contradictions in reported catalytic performance between studies using similar ligands?

  • Answer : Discrepancies often arise from:

  • Metal oxidation state : Fe(II) vs. Fe(III) in ATRP.
  • Impurity effects : Trace oxygen or moisture deactivates catalysts.
    • Resolution : Conduct kinetic studies under inert conditions (glovebox, Schlenk line) and compare turnover frequencies (TOF) using standardized substrates. For example, Cho et al. (2006) observed lower activity with Cu(I) due to slower ligand exchange kinetics .

Q. What alternative ligands compete with this compound in asymmetric catalysis, and how to evaluate their efficacy?

  • Answer : Competing ligands include:

  • BINAP : Higher enantioselectivity in hydrogenation but lower thermal stability.
  • Terpyridines : Stronger metal binding but limited modularity.
    • Evaluation : Compare enantiomeric excess (ee) in model reactions (e.g., asymmetric allylic alkylation) and thermal stability via TGA. For example, biphenylphosphine ligands ( ) show superior stability above 150°C but require higher catalyst loadings .

Q. Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Answer : Key precautions:

  • PPE : Gloves, lab coat, and safety goggles (prevents skin/eye contact; H315/H319 hazards).
  • Storage : Argon atmosphere at –20°C to prevent oxidation.
  • Waste disposal : Neutralize with dilute HCl before incineration .

Q. How to troubleshoot low catalytic activity in polymerization reactions?

  • Checklist :

Ligand purity : Ensure NMR confirms absence of oxidized phosphine byproducts.

Metal-ligand ratio : Titrate using ICP-MS to verify stoichiometry.

Oxygen contamination : Pre-degas solvents and monomers with N2_2/freeze-pump-thaw cycles .

Q. Mechanistic Insights

Q. What spectroscopic techniques elucidate the mechanism of metal-ligand interactions in ATRP?

  • Answer :

  • EPR : Identifies metal oxidation states (e.g., Fe(II) vs. Fe(III)).
  • UV-Vis : Monitors ligand-to-metal charge transfer bands.
  • Kinetic profiling : Track molecular weight evolution (MnM_n, Đ) via GPC to infer chain-end fidelity .

Properties

IUPAC Name

[diphenylphosphanyl(pyridin-2-yl)methyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NP2/c1-5-15-25(16-6-1)32(26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)33(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOQTXVSGUZHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C3=CC=CC=N3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572390
Record name 2-[Bis(diphenylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60398-55-2
Record name 2-[Bis(diphenylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[Bis(diphenylphosphino)methyl]pyridine
2-[Bis(diphenylphosphino)methyl]pyridine
2-[Bis(diphenylphosphino)methyl]pyridine
2-[Bis(diphenylphosphino)methyl]pyridine
2-[Bis(diphenylphosphino)methyl]pyridine
2-[Bis(diphenylphosphino)methyl]pyridine

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